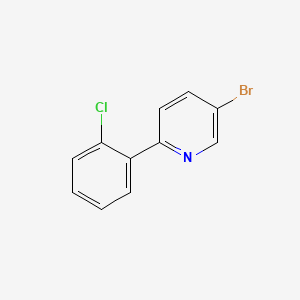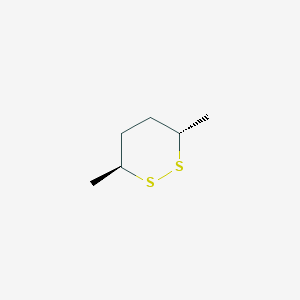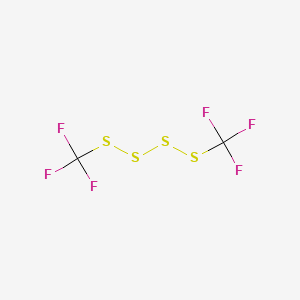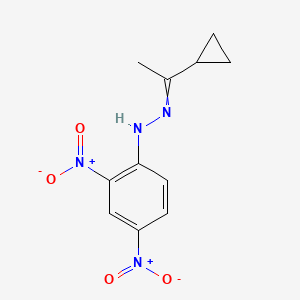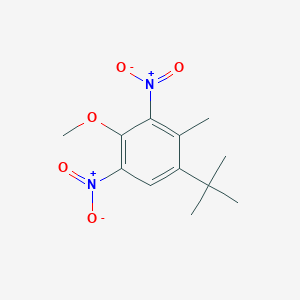
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene is an organic compound with the molecular formula C12H16N2O5. It is a derivative of benzene, characterized by the presence of tert-butyl, methoxy, methyl, and dinitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene typically involves the nitration of 1-Tert-butyl-4-methoxy-2-methylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 1-Tert-butyl-4-methoxy-2-methylbenzene
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction is conducted at a temperature range of 0-5°C to control the rate of nitration and prevent over-nitration.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, concentration, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Reduction: 1-Tert-butyl-4-methoxy-2-methyl-3,5-diaminobenzene
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Tert-butyl-4-methoxy-2-methyl-3,5-dicarboxybenzene
Scientific Research Applications
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene involves its interaction with biological molecules through its nitro and methoxy groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Musk Ambrette: 1-(1,1-Dimethylethyl)-2-methoxy-4-methyl-3,5-dinitrobenzene
Musk Ketone: 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone
Uniqueness
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups, along with the dinitro substitution, makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
481-78-7 |
|---|---|
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C12H16N2O5/c1-7-8(12(2,3)4)6-9(13(15)16)11(19-5)10(7)14(17)18/h6H,1-5H3 |
InChI Key |
HSWDCZSBXABAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)(C)C)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


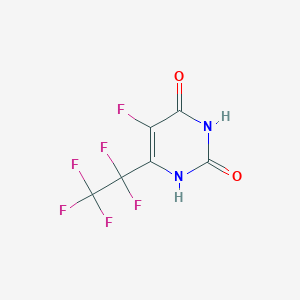
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
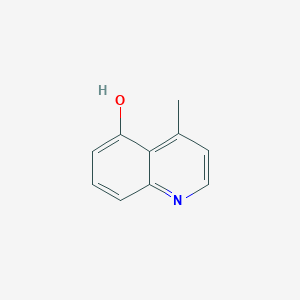
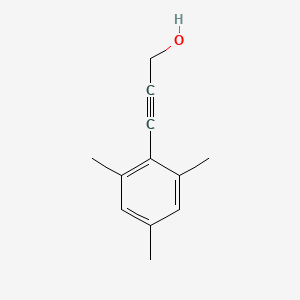

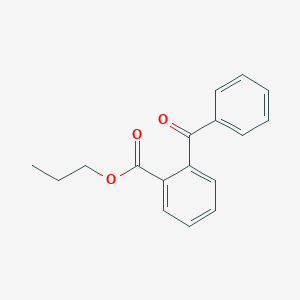
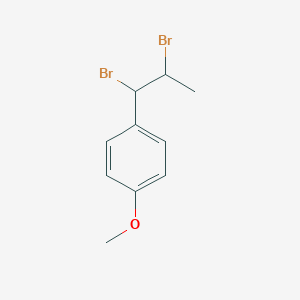
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
